molecular formula C9H13N3 B1409092 1,3-dicyclopropyl-1H-pyrazol-5-amine CAS No. 1808163-37-2

1,3-dicyclopropyl-1H-pyrazol-5-amine

Cat. No. B1409092
CAS RN: 1808163-37-2
M. Wt: 163.22 g/mol
InChI Key: IXHCXWZMLHZRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

DCPPA can be synthesized through various methods. One notable approach involves palladium-catalyzed amino group arylation based on the Buchwald–Hartwig reaction. In this efficient process, XPhos serves as a ligand, and KOH acts as a base. Unlike previous procedures, this one proceeds in a single step, utilizing commercially available aminopyrazoles and aryl halides. The resulting 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines exhibit satisfactory yields .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

This compound is used in Pd-catalyzed C–N bond formation for synthesizing various pyrazole derivatives, which are important in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, it is used for NMR, HPLC, LC-MS, UPLC studies to understand its properties and reactions .

These are some of the unique applications of 1,3-dicyclopropyl-1H-pyrazol-5-amine in scientific research. Each application utilizes the compound’s properties to contribute to different fields of study.

BenchChem Springer Link Ambeed

properties

IUPAC Name

2,5-dicyclopropylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9-5-8(6-1-2-6)11-12(9)7-3-4-7/h5-7H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHCXWZMLHZRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dicyclopropyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dicyclopropyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1,3-dicyclopropyl-1H-pyrazol-5-amine
Reactant of Route 3
1,3-dicyclopropyl-1H-pyrazol-5-amine
Reactant of Route 4
1,3-dicyclopropyl-1H-pyrazol-5-amine
Reactant of Route 5
1,3-dicyclopropyl-1H-pyrazol-5-amine
Reactant of Route 6
1,3-dicyclopropyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.